1-Hydroxyanthracene-9,10-dione;hydrate
CAS No.: 838837-10-8
Cat. No.: VC19008212
Molecular Formula: C14H10O4
Molecular Weight: 242.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 838837-10-8 |
|---|---|
| Molecular Formula | C14H10O4 |
| Molecular Weight | 242.23 g/mol |
| IUPAC Name | 1-hydroxyanthracene-9,10-dione;hydrate |
| Standard InChI | InChI=1S/C14H8O3.H2O/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16;/h1-7,15H;1H2 |
| Standard InChI Key | FIKXPBGSHYFUOW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)O.O |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture and Hydration
The compound derives from anthracene-9,10-dione (anthraquinone), featuring a hydroxyl group at position 1 and a stoichiometric water molecule. The anthraquinone backbone consists of three fused benzene rings, with ketone groups at positions 9 and 10 . The hydroxyl group introduces polarity, while the hydrate component influences crystallinity and solubility.
The 2D structure (Figure 1) reveals planar geometry, with hydrogen bonding between the hydroxyl group and water . The SMILES notation confirms the connectivity , while the InChIKey provides a unique identifier for databases .
Table 1: Key Identifiers and Descriptors
Tautomerism and Stereoelectronic Effects
The hydroxyl group at position 1 permits tautomerism, enabling proton exchange between oxygen atoms. This dynamic equilibrium influences electronic properties, as evidenced by UV-Vis spectra showing absorbance maxima near 254 nm . Density functional theory (DFT) calculations predict partial charge distribution favoring electrophilic substitution at positions 4 and 8 .
Synthesis and Functionalization
Suzuki–Miyaura Cross-Coupling
The Pd-catalyzed Suzuki–Miyaura reaction is pivotal for introducing aryl groups to the anthraquinone core. Using 1-hydroxy-2-bromoanthraquinone or 1-hydroxy-4-iodoanthraquinone as substrates, arylboronic acids couple at positions 2 or 4, respectively . For example, reaction with 3,4,5-trimethoxyphenylboronic acid yields 4-aryl-1-hydroxyanthraquinones in >90% yield under optimized conditions (toluene/water, Pd(PPh), 80°C) .
Table 2: Representative Synthesis Conditions
| Substrate | Boronic Acid | Product Yield | Conditions |
|---|---|---|---|
| 1-Hydroxy-4-iodoanthraquinone | 3,4,5-Trimethoxyphenyl | 95% | Pd(PPh), KCO, 80°C, 3h |
| 1-Hydroxy-2-bromoanthraquinone | Phenyl | 93% | Pd(PPh), NaHCO, 90°C, 5h |
| 2,4-Dibromoanthraquinone | 4-Methoxyphenyl | 47%–93% | BuNBr, dioxane, 11h |
Hydrate Formation Mechanisms
Hydration typically occurs during crystallization from aqueous solvents. X-ray diffraction studies of analogous anthraquinones reveal water molecules occupying lattice voids, stabilized by O–H···O hydrogen bonds with carbonyl groups . Thermogravimetric analysis (TGA) shows water loss at ~110°C, confirming non-coordinated hydration .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in nonpolar solvents (e.g., hexane: <0.1 mg/mL) but moderate solubility in DMSO (12.8 mg/mL) . Aqueous solubility increases at pH >8 due to deprotonation of the hydroxyl group () . Accelerated stability testing (40°C/75% RH) indicates <5% degradation over 6 months, with hydrolysis as the primary pathway .
Spectroscopic Profiles
-
IR: Strong bands at 1675 cm (C=O stretch) and 3200–3400 cm (O–H stretch) .
-
H NMR (DMSO-): δ 7.82 (d, J=8.1 Hz, H-2), 7.75 (t, H-3), 12.05 (s, OH) .
Biological Activity and Applications
Structure-Activity Relationships (SAR)
Aryl substitution at position 4 enhances bioactivity. For instance, 4-(3,4,5-trimethoxyphenyl)-1-hydroxyanthraquinone shows 10-fold greater potency than the unsubstituted analogue . Electron-withdrawing groups (e.g., -CF) reduce efficacy, suggesting dependence on electronic donor effects .
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